
C.I. Acid Yellow 218
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of C.I. Acid Yellow 218 involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps. Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
C.I. Acid Yellow 218 has several scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications .
Comparaison Avec Des Composés Similaires
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
These compounds share similar chemical structures and properties but differ in their specific applications and performance characteristics. C.I. Acid Yellow 218 is unique in its bright yellow color and its specific interactions with molecular targets, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
71873-51-3 |
|---|---|
Formule moléculaire |
C29H35Cl2N5Na2O9S2 |
Poids moléculaire |
778.6 g/mol |
Nom IUPAC |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




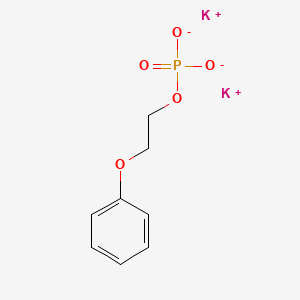

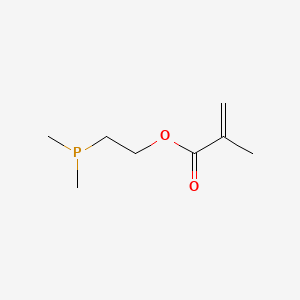
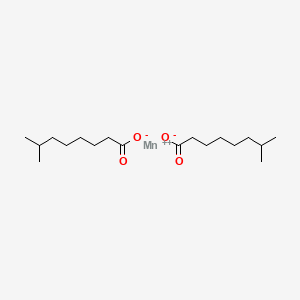
![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

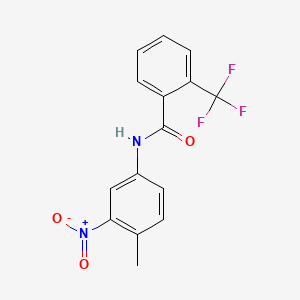
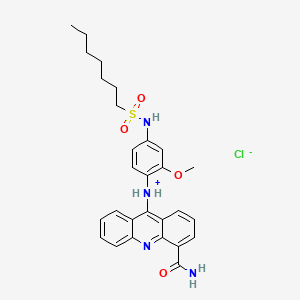
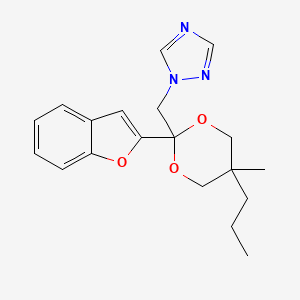

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

